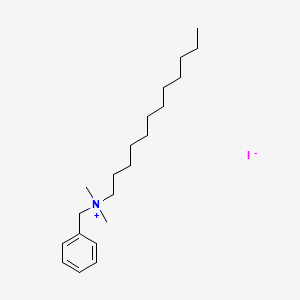

N-Benzyl-N,N-dimethyldodecan-1-aminium iodide

Description

N-Benzyl-N,N-dimethyldodecan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C21H38IN. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to lower surface tension and its antimicrobial properties.

Properties

CAS No. |

73264-51-4 |

|---|---|

Molecular Formula |

C21H38IN |

Molecular Weight |

431.4 g/mol |

IUPAC Name |

benzyl-dodecyl-dimethylazanium;iodide |

InChI |

InChI=1S/C21H38N.HI/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

NIIMYDPJFSPDMS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dimethyldodecan-1-aminium iodide typically involves the quaternization of N,N-dimethyldodecylamine with benzyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N-dimethyldodecylamine+benzyl iodide→N-Benzyl-N,N-dimethyldodecan-1-aminium iodide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethyldodecan-1-aminium iodide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield N-Benzyl-N,N-dimethyldodecan-1-aminium hydroxide.

Oxidation: Benzaldehyde or benzoic acid can be formed from the oxidation of the benzyl group.

Scientific Research Applications

N-Benzyl-N,N-dimethyldodecan-1-aminium iodide has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

Industry: Utilized in the formulation of cleaning agents and detergents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties, which allow it to disrupt cell membranes. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms.

Comparison with Similar Compounds

Similar Compounds

- N-Benzyl-N,N-dimethyldodecan-1-aminium chloride

- N-Benzyl-N,N-dimethyldodecan-1-aminium bromide

Uniqueness

N-Benzyl-N,N-dimethyldodecan-1-aminium iodide is unique due to its iodide ion, which can influence its reactivity and solubility compared to its chloride and bromide counterparts. The iodide ion can also enhance the compound’s antimicrobial properties, making it more effective in certain applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.